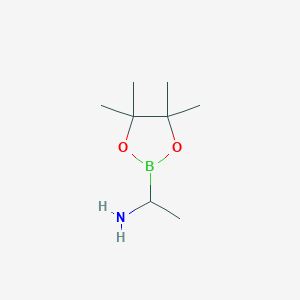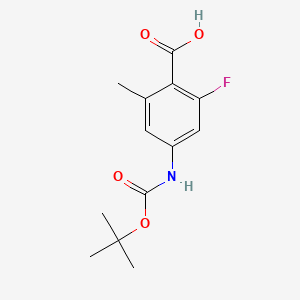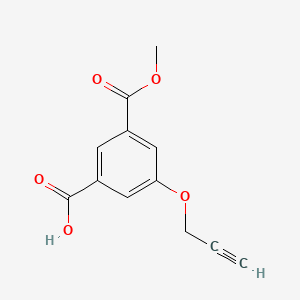
tert-Butyl 4-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-oxopiperidine-3-carboxylate: is an organic compound with the molecular formula C10H17NO3 . It is a piperidine derivative, characterized by a tert-butyl ester group at the 3-position and a ketone group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-oxopiperidine-3-carboxylate typically begins with piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-oxopiperidine-3-carboxylate can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- tert-Butyl 4-oxopiperidine-3-carboxylate is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry and drug development.
Biology:
- The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine:
- It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry:
- In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-oxopiperidine-3-carboxylate is primarily related to its reactivity as a piperidine derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone group at the 4-position and the tert-butyl ester group at the 3-position play crucial roles in its interactions and reactivity.
Comparación Con Compuestos Similares
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar structure but with the ketone group at the 3-position.
tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Contains a fluorine atom at the 4-position instead of a ketone group.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains two fluorine atoms at the 3-position.
Uniqueness:
- tert-Butyl 4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the ketone and ester groups, which confer distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl 4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-6-11-5-4-8(7)12/h7,11H,4-6H2,1-3H3 |
Clave InChI |
PTSJTHMUTXBBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CNCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
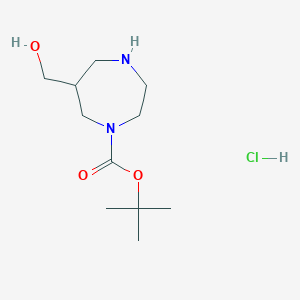
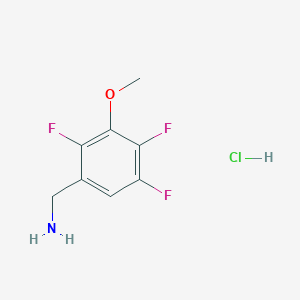
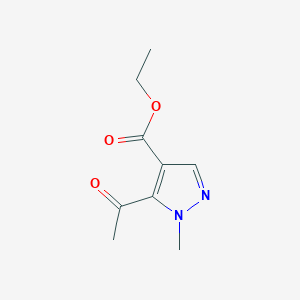
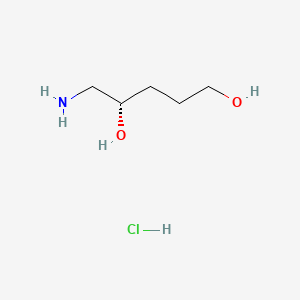
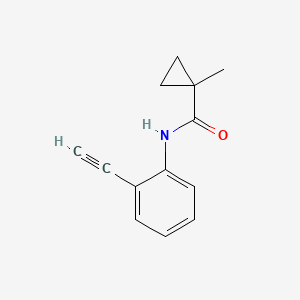

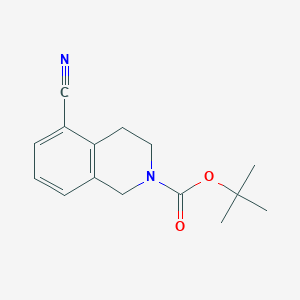
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
